Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride
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Overview
Description
Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride is a complex organic compound that features a benzenecarboximidamide core linked to a piperazine ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is introduced by reacting ethylenediamine with diethylene glycol.
Linking the Benzodioxole and Piperazine: The benzodioxole moiety is then attached to the piperazine ring via a nucleophilic substitution reaction.
Introduction of the Benzenecarboximidamide Group: The final step involves the reaction of the intermediate with benzenecarboximidamide under acidic conditions to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the benzenecarboximidamide group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
3,4-Methylenedioxyamphetamine (MDA): Similar in having the benzodioxole ring but with different pharmacological properties.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole ring, used in different applications.
Uniqueness
Structural Complexity: The combination of benzenecarboximidamide, piperazine, and benzodioxole moieties makes it unique.
Properties
CAS No. |
125575-10-2 |
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Molecular Formula |
C23H31ClN4O3 |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N'-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C23H30N4O3.ClH/c1-2-28-20-6-4-19(5-7-20)23(24)25-9-10-26-11-13-27(14-12-26)16-18-3-8-21-22(15-18)30-17-29-21;/h3-8,15H,2,9-14,16-17H2,1H3,(H2,24,25);1H |
InChI Key |
OXOPLEXDNVDLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NCCN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)N.Cl |
Origin of Product |
United States |
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